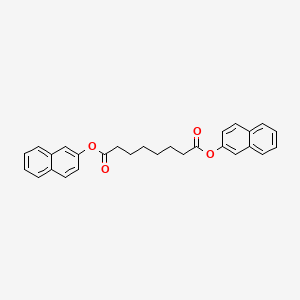
Dinaphthalen-2-yl octanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinaphthalen-2-yl octanedioate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of two naphthalene rings attached to an octanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-2-yl octanedioate typically involves the esterification of octanedioic acid (also known as suberic acid) with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dinaphthalen-2-yl octanedioate can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester functional group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.
Reduction: Formation of dinaphthalen-2-yl octanediol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Dinaphthalen-2-yl octanedioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of dinaphthalen-2-yl octanedioate involves its interaction with specific molecular targets and pathways. The naphthalene rings can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules, influencing their function. Additionally, the ester functional group can undergo hydrolysis to release the corresponding alcohols and acids, which may have distinct biological activities.
Comparación Con Compuestos Similares
Dinaphthalen-2-yl octanedioate can be compared with other similar compounds such as:
Dinaphthalen-2-yl butanedioate: Similar structure but with a shorter aliphatic chain.
Dinaphthalen-2-yl hexanedioate: Intermediate chain length between butanedioate and octanedioate.
Dinaphthalen-2-yl decanedioate: Longer aliphatic chain, potentially affecting its physical and chemical properties.
Propiedades
Número CAS |
142348-37-6 |
|---|---|
Fórmula molecular |
C28H26O4 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
dinaphthalen-2-yl octanedioate |
InChI |
InChI=1S/C28H26O4/c29-27(31-25-17-15-21-9-5-7-11-23(21)19-25)13-3-1-2-4-14-28(30)32-26-18-16-22-10-6-8-12-24(22)20-26/h5-12,15-20H,1-4,13-14H2 |
Clave InChI |
LUPKRQIDVUTERH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCCCCC(=O)OC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


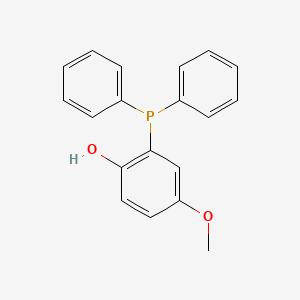
![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
stannane](/img/structure/B12538920.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
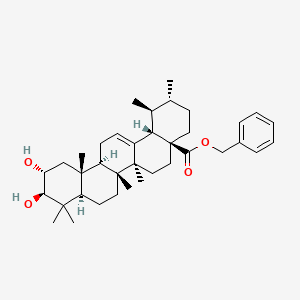
![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
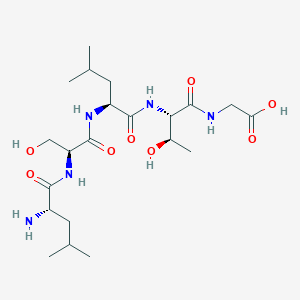
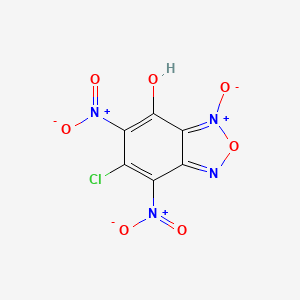
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
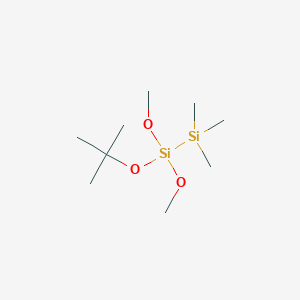
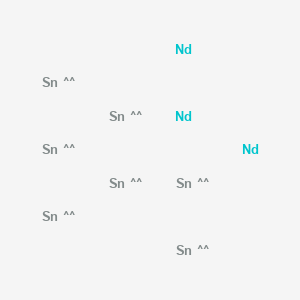
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
